molecular formula C10H19NO2 B8507966 3,3-Diethyl-5,5-dimethylmorpholin-2-one

3,3-Diethyl-5,5-dimethylmorpholin-2-one

Cat. No.: B8507966
M. Wt: 185.26 g/mol
InChI Key: YSLQIELHSIUJTR-UHFFFAOYSA-N
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Description

3,3-Diethyl-5,5-dimethylmorpholin-2-one is a substituted morpholinone derivative characterized by a six-membered heterocyclic ring containing one oxygen atom and one ketone group. The molecule features diethyl substituents at the 3-position and dimethyl groups at the 5-position. Morpholinones are widely studied for their roles as intermediates in drug development, catalysts, or ligands due to their structural versatility .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3,3-diethyl-5,5-dimethylmorpholin-2-one

InChI

InChI=1S/C10H19NO2/c1-5-10(6-2)8(12)13-7-9(3,4)11-10/h11H,5-7H2,1-4H3

InChI Key

YSLQIELHSIUJTR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OCC(N1)(C)C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,3-Diethyl-5,5-dimethylmorpholin-2-one can be compared to related heterocyclic compounds, focusing on substituent effects, ring conformation, and physicochemical properties. Below is a comparative analysis based on available data:

Substituent Effects and Ring Conformation

  • The 5,5-dimethyl groups rigidify the ring, reducing conformational flexibility. Reactivity: The ketone at the 2-position is less electrophilic compared to unsubstituted morpholinones due to steric shielding from the ethyl groups.
  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (from ): Substituents: Features 5,5-dimethyl groups similar to the target compound but incorporates a phosphorus atom and a chloride substituent. Reactivity: The phosphorus center enables nucleophilic substitution reactions (e.g., with alcohols or amines), distinct from the ketone-driven reactivity of morpholinones. The dimethyl groups similarly restrict ring flexibility .

Physicochemical Properties

A hypothetical comparison table based on substituent-driven trends (specific experimental data for the target compound is unavailable in the provided evidence):

Compound Solubility (Polar Solvents) Melting Point (°C) Stability Key Functional Groups
This compound Moderate (e.g., DMSO) Not reported High (steric shielding) Ketone, tertiary amine
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Low (non-polar solvents) 80–85 Moderate (hydrolysis-sensitive) Phosphorus-chloride, oxide
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol High (aqueous) 120–125 Low (oxidizable) Thiophene, amino alcohol

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